![molecular formula C6H7BrN2OS B1496467 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 33238-63-0](/img/structure/B1496467.png)
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H7BrN2OS and its molecular weight is 235.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 6328-58-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C6H8N2OS |
Molar Mass | 156.21 g/mol |
Density | 1.30 ± 0.1 g/cm³ (predicted) |
Melting Point | 224-226 °C |
Boiling Point | 259.2 ± 23.0 °C (predicted) |
pKa | 8.24 ± 0.50 (predicted) |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study assessing various pyrimidine derivatives revealed that certain derivatives exhibited significant growth inhibition across multiple cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .
Case Study: Growth Inhibition
In a comparative study of pyrimidine derivatives, compounds similar to this compound demonstrated a mean growth inhibition (GI%) of approximately 43.9% across a panel of 56 cancer cell lines. Specific derivatives achieved GI% values exceeding 70% against lung and renal carcinoma cell lines, indicating a strong potential for therapeutic application in oncology .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition, particularly targeting cyclin-dependent kinases (CDKs). In vitro studies have shown that derivatives of this compound can inhibit CDK2 and TRKA with IC50 values ranging from 0.09 to 1.58 µM and from 0.23 to 1.59 µM, respectively . This suggests that structural modifications can significantly influence the inhibitory potency against these critical enzymes involved in cell cycle regulation.
Table: IC50 Values for Enzyme Inhibition
Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
---|---|---|
Compound A | 0.78 | 0.98 |
Compound B | 0.55 | 0.57 |
Compound C | 1.06 | 0.96 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound has been shown to induce cell cycle arrest at the G0/G1 phase in treated cancer cells, leading to decreased progression into the S and G2/M phases .
Cytotoxic Effects
In vitro evaluations on renal carcinoma cell lines indicated that this compound exhibits moderate cytotoxicity, with IC50 values around 11.70 µM for one derivative tested against RFX 393 cells . The cytotoxic effects are comparable to established chemotherapeutic agents, highlighting its potential as an alternative or adjunct therapy in cancer treatment.
Scientific Research Applications
Pesticide Development
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential use as a pesticide. Its ability to disrupt biological processes in pests makes it an attractive candidate for developing new agrochemicals.
Herbicide Activity
Research has shown that this compound can inhibit certain enzymatic pathways in plants, suggesting its application as a herbicide. The selectivity of such compounds can lead to effective weed management strategies without harming crop yield.
Material Science
Polymer Chemistry
The compound's unique chemical properties enable its use in polymer chemistry, where it can be utilized as a monomer or cross-linking agent in the synthesis of advanced materials. These materials may exhibit enhanced thermal stability and mechanical properties.
Case Studies
- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against influenza virus strains, with IC50 values indicating effective inhibition of viral replication.
- Herbicidal Efficacy Trial : A field trial assessed the herbicidal activity of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its potential as an environmentally friendly herbicide.
Properties
IUPAC Name |
5-bromo-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUVWXITDRZBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294749 | |
Record name | 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33238-63-0 | |
Record name | 33238-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.